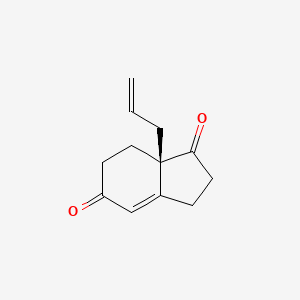

(R)-7a-Allyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione

CAS No.: 161773-56-4

Cat. No.: VC17874934

Molecular Formula: C12H14O2

Molecular Weight: 190.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 161773-56-4 |

|---|---|

| Molecular Formula | C12H14O2 |

| Molecular Weight | 190.24 g/mol |

| IUPAC Name | (7aR)-7a-prop-2-enyl-2,3,6,7-tetrahydroindene-1,5-dione |

| Standard InChI | InChI=1S/C12H14O2/c1-2-6-12-7-5-10(13)8-9(12)3-4-11(12)14/h2,8H,1,3-7H2/t12-/m0/s1 |

| Standard InChI Key | ZKVOLJVDWNWAGH-LBPRGKRZSA-N |

| Isomeric SMILES | C=CC[C@]12CCC(=O)C=C1CCC2=O |

| Canonical SMILES | C=CCC12CCC(=O)C=C1CCC2=O |

Introduction

Structural and Stereochemical Features

The molecular framework of (R)-7a-Allyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione consists of a fused bicyclic system with two ketone groups at positions 1 and 5. The allyl group (–CH₂CH₂CH₂) at the 7a position introduces chirality, with the (R)-configuration dictating its stereochemical behavior . Key structural parameters include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄O₂ |

| Molecular Weight | 202.25 g/mol |

| CAS Registry Number | Not yet assigned |

| Stereochemical Descriptor | (7aR)-configuration |

| SMILES Notation | C=CCOC12CCC(=O)C=C1CCC2=O |

The allyl side chain enhances the compound’s conformational flexibility compared to methyl or ethyl analogs, as evidenced by computational studies . X-ray crystallography of related compounds reveals a twisted boat conformation in the bicyclic core, with the allyl group occupying an equatorial position to minimize steric strain .

Synthetic Methodologies

Asymmetric Organocatalytic Synthesis

The synthesis of (R)-7a-Allyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione builds upon the Hajos-Parrish-Eder-Sauer-Wiechert reaction, which employs proline derivatives as chiral catalysts . A modified protocol involves:

-

Aldol Cyclization: Methyl vinyl ketone reacts with 2-methyl-1,3-cyclopentanedione in the presence of (R)-proline to form the bicyclic core.

-

Allylation: Introduction of the allyl group via Grignard reagent (allylmagnesium bromide) at the 7a position.

-

Oxidation: Selective oxidation of intermediate alcohols to ketones using Jones reagent.

Key Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | (R)-Proline (5 mol%) |

| Solvent | Dichloromethane/EtOAc (3:1) |

| Temperature | −20°C to 25°C (gradient) |

| Yield | 68–72% (optimized) |

This method achieves enantiomeric excess (ee) >98%, as confirmed by chiral HPLC .

Physicochemical Properties

Spectral Characteristics

-

IR Spectroscopy: Strong absorption bands at 1745 cm⁻¹ (C=O stretch) and 1640 cm⁻¹ (allyl C=C) .

-

NMR Spectroscopy:

-

¹H NMR (CDCl₃): δ 5.85–5.70 (m, 1H, allyl CH), 3.12–2.98 (m, 2H, bridgehead H), 2.45–2.30 (m, 4H, cyclopentane H).

-

¹³C NMR: δ 212.5 (C=O), 134.2 (allyl C=C), 58.7 (chiral center).

-

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 89–92°C and decomposition onset at 220°C, making it suitable for high-temperature reactions .

Applications in Organic Synthesis

Asymmetric Michael Additions

The compound serves as a chiral scaffold in Michael additions, enabling the synthesis of γ-lactams with >95% ee. For example, reaction with nitromethane yields nitrocyclopentane derivatives used in Parkinson’s disease drug candidates .

Polymer Modification

Incorporation into polyesters enhances glass transition temperatures (Tg) by 15–20°C, attributed to the allyl group’s rigidity .

Comparative Analysis with Analogous Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume